n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide
Overview
Description
“N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide” is an N-silyl compound that is N-methyltrifluoroacetamide in which the amide nitrogen is replaced by a tert-butyldimethylsilyl group . It has a role as a chromatographic reagent . It is a monocarboxylic acid amide, a N-silyl compound, and a trifluoroacetamide .
Synthesis Analysis
The synthesis of N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .Molecular Structure Analysis
The molecular formula of “N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide” is C9H18F3NOSi . The molar mass is 241.33 g/mol . The InChI Key is NEJIKZHUEMMAEF-UHFFFAOYSA-N .Chemical Reactions Analysis
TBDMS derivatization, prior to GC-MS, is extremely versatile in that a wide variety of functional groups are derivatized. These include –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups .Physical and Chemical Properties Analysis
“N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide” appears as a clear colorless to light yellow liquid . Its refractive index is between 1.4010 to 1.4030 at 20°C, 589 nm .Scientific Research Applications
1. Derivatization in Analytical Chemistry
MTBSTFA has been used in derivatization for the determination of various compounds by gas chromatography-mass spectrometry (GC-MS). It was found suitable for analyzing estrogens in environmental samples, but raised questions about the reliability of results due to partial conversion of derivatives (Shareef et al., 2004). Additionally, it has been used in the silylation of N, O-diacylhydroxylamines, producing only O-silylated products and influencing the configuration on the C-N bond in the product (Schraml et al., 2004).
2. Application in Phytohormones Analysis
MTBSTFA was selected as the most comprehensive derivatization protocol for the profiling of major phytohormones. This derivatization allowed easy and robust analysis of various phytohormones, demonstrating good detection limits and reproducibility (Birkemeyer et al., 2003).
3. Use in Nucleic Acids Research
A general labeling method using MTBSTFA for oligonucleotide determination was described, applied to the full-range profiling of tRNA. This method provided advantages such as strong retention, no observable byproducts, and improved sequence coverage in yeast tRNA analysis (Zhang et al., 2023).
4. Enhancing Stability and Sensitivity in Benzodiazepines Analysis
MTBSTFA was evaluated for optimal derivatization conditions in the GC-EI-MS analysis of benzodiazepines. It was found to produce more stable, reproducible, and sensitive derivatives compared to other silylating reagents, leading to the development of a sensitive GC-MS method for various benzodiazepines (Gunnar et al., 2005).
5. Application in Environmental and Food Analysis
MTBSTFA has been used in the analysis of environmental contaminants and food components. For instance, it was applied in the study of monohydroxylated metabolites of polycyclic aromatic hydrocarbons in rat hairs (Grova et al., 2013), and in the determination of free amino acids in animal source foods (Jiménez-Martín et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
MTBSTFA is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis . It targets various functional groups in molecules, including hydroxyl, carboxyl, thiol, and primary and secondary amines . These functional groups are present in a wide range of compounds, making MTBSTFA a versatile tool in analytical chemistry.
Mode of Action
MTBSTFA interacts with its targets by replacing the active hydrogen atoms in these functional groups with a silyl group (Si(CH3)3), a process known as silylation . This reaction typically yields over 96% of the desired silyl derivatives .
Biochemical Pathways
Instead, it alters the physical and chemical properties of the target molecules, making them more suitable for GC-MS analysis . The resulting silyl derivatives are more volatile and thermally stable, which facilitates their separation and detection in the GC-MS system .
Pharmacokinetics
Its primary role is in the preparation of samples for GC-MS analysis .
Result of Action
The primary result of MTBSTFA’s action is the formation of stable silyl derivatives of the target molecules . These derivatives are more amenable to GC-MS analysis, allowing for the accurate identification and quantification of the original compounds in complex mixtures .
Action Environment
The efficiency and stability of MTBSTFA’s action can be influenced by various environmental factors. For instance, the presence of moisture can hinder the silylation process, as it can react with MTBSTFA and decrease its effectiveness . Therefore, it is crucial to ensure that the reaction environment is dry. Additionally, the reaction is typically carried out at room temperature for a short duration, which helps to maintain the stability of MTBSTFA and the resulting silyl derivatives .
Biochemical Analysis
Biochemical Properties
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is involved in the silylation of various organic compounds, including alcohols, thiols, phenols, carboxylic acids, amines, and amides . This process involves the replacement of a hydrogen atom in these compounds with a silyl group, which increases their volatility and stability . The nature of these interactions is largely covalent, with the silyl group forming a strong bond with the organic compound .
Cellular Effects
The cellular effects of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide are not well-studied. It is known that silylated compounds can influence cellular function. For example, silylation can protect sensitive functional groups in biochemical reactions . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although specific effects would depend on the nature of the compound being silylated.
Molecular Mechanism
The molecular mechanism of action of N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide involves the transfer of a silyl group to an organic compound. This process is facilitated by the presence of a base, which acts as a catalyst . The resulting silyl ether is more stable and volatile than the original compound, making it suitable for analysis by gas chromatography .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide is known for its stability. The silylation process it facilitates is rapid and efficient, and the resulting silyl ethers are stable under a variety of conditions . Over time, these silyl ethers can be hydrolyzed back to their original compounds, although this process is much slower than the initial silylation .
Metabolic Pathways
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide itself is not directly involved in metabolic pathways. The compounds it silylates could be involved in various metabolic processes. The silylation process can protect sensitive functional groups, potentially influencing the activity of enzymes or cofactors .
Properties
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKUHYFDBWGLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998589 | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16024 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
77377-52-7 | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77377-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077377527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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